molecular formula C5H11N B2419403 2alpha-Isopropylaziridine CAS No. 479484-11-2

2alpha-Isopropylaziridine

Cat. No.: B2419403
CAS No.: 479484-11-2
M. Wt: 85.15
InChI Key: JHTQHOGTBDMULK-YFKPBYRVSA-N
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Description

2alpha-Isopropylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2alpha-Isopropylaziridine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .

Chemical Reactions Analysis

Types of Reactions: 2alpha-Isopropylaziridine undergoes various chemical reactions, including:

    Oxidation: Oxidative cleavage of the aziridine ring can lead to the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert aziridines to amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the aziridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Scientific Research Applications

2alpha-Isopropylaziridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2alpha-Isopropylaziridine involves its high ring strain and reactivity, which allows it to participate in various chemical reactions. The nitrogen atom in the aziridine ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The isopropyl group at the 2alpha position can influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

    Aziridine: The parent compound of the aziridine family, with a simpler structure and similar reactivity.

    2alpha-Methylaziridine: Similar to 2alpha-Isopropylaziridine but with a methyl group instead of an isopropyl group.

    Azetidine: A four-membered ring analog of aziridine with different ring strain and reactivity.

Uniqueness: this compound is unique due to the presence of the isopropyl group at the 2alpha position, which can enhance its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other aziridines and azetidines, making it valuable for specific synthetic applications .

Biological Activity

2alpha-Isopropylaziridine is a nitrogen-containing compound characterized by its three-membered ring structure. As a member of the aziridine family, it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of aziridine derivatives, including this compound. Aziridines are known to act as alkylating agents, which can disrupt cellular processes in bacteria and other pathogens. The biological evaluation of aziridine derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Aziridine Derivatives

CompoundMIC (µg/mL)Activity Against
This compound128-256Gram-positive bacteria
Mitomycin C<1Gram-positive bacteria
Other aziridine derivativesVariesVarious pathogens

The minimum inhibitory concentration (MIC) values indicate that while this compound exhibits some antimicrobial activity, it is less potent compared to well-established agents like Mitomycin C .

Antitumor Activity

Aziridines, including this compound, have been studied for their antitumor effects. The mechanism often involves the formation of DNA cross-links, which inhibit replication and lead to cell death. For instance, compounds like Imexon have shown efficacy against human myeloma cells by disrupting redox balance and inducing apoptosis through mitochondrial pathways .

Case Study: Antitumor Effects of Aziridines

In a study involving various aziridine derivatives, researchers found that specific structural modifications significantly enhanced their cytotoxicity against cancer cell lines. For example, the introduction of isopropyl groups at certain positions increased the overall biological activity compared to simpler derivatives .

Structure-Activity Relationship (SAR)

The biological activity of aziridines is heavily influenced by their structural features. The presence of specific substituents can either enhance or diminish their efficacy. For instance, substituents at the R1 and R2 positions in aziridine derivatives were found to play critical roles in determining their antibacterial potency .

Table 2: Structure-Activity Relationship of Aziridine Derivatives

R1 PositionR2 PositionAntibacterial Activity
MethylIsopropylHigh
CyclohexylIsopropylModerate
MethylDimethylLow

This table illustrates how variations in substituent groups can lead to significant differences in biological activity, underscoring the importance of careful design in drug development.

Properties

IUPAC Name

(2R)-2-propan-2-ylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQHOGTBDMULK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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